1H-Pyrazole-3-carbaldehyde hydrochloride

Description

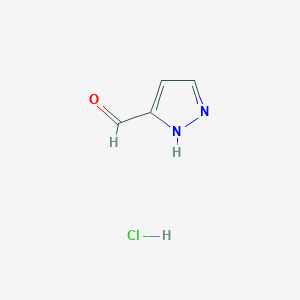

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrazole-5-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-3-4-1-2-5-6-4;/h1-3H,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPDHCNQNUBNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of the 1h Pyrazole 3 Carbaldehyde Moiety

Reactions of the Aldehyde Group

The aldehyde group is highly reactive and can undergo a variety of transformations, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

Reduction: Reduction of the aldehyde yields the corresponding alcohol (hydroxymethylpyrazole).

Condensation Reactions: The aldehyde readily condenses with amines to form Schiff bases (azomethines) and with active methylene (B1212753) compounds. umich.edu It also reacts with reagents like semicarbazide (B1199961) and thiosemicarbazide. researchgate.net

Reactions Involving the Pyrazole (B372694) Ring

The pyrazole ring itself can participate in various reactions:

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be substituted with alkyl or aryl groups.

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, although the position of substitution is influenced by the existing substituents.

Applications As a Building Block in Advanced Chemical Synthesis

Intermediate in the Synthesis of Agrochemical Research Molecules

The pyrazole (B372694) moiety is a core structural motif in many modern agrochemicals. arkat-usa.org 1H-Pyrazole-3-carbaldehyde serves as a precursor for the synthesis of novel pyrazole derivatives that are investigated for their potential as pesticides and herbicides. chemimpex.com For example, it can be used to create pyrazole-5-carboxylic acid derivatives, some of which have shown insecticidal activity. researchgate.net The aldehyde functionality allows for the introduction of various side chains and functional groups, enabling the systematic modification of the molecule to optimize its biological activity against specific agricultural pests. chemimpex.comresearchgate.net

Scaffolds for Materials Science Research

The rigid and aromatic nature of the pyrazole ring, combined with the versatile reactivity of the aldehyde group, makes 1H-Pyrazole-3-carbaldehyde a valuable scaffold in materials science. arkat-usa.org

Pyrazoles are known to be components of fluorescent materials. The aldehyde group of 1H-Pyrazole-3-carbaldehyde can be used to extend the conjugation of the system through reactions like Knoevenagel or Wittig reactions, leading to the formation of molecules with tailored photophysical properties. ktu.edu These derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. The synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes via cross-coupling reactions opens avenues to new materials with specific electronic characteristics. ktu.edu

The pyrazole ring, with its hydrogen bond donor and acceptor sites, can participate in the formation of ordered supramolecular structures. The aldehyde group provides a reactive handle to attach the pyrazole core to larger molecular frameworks or surfaces. This allows for the construction of complex, self-assembled systems such as metal-organic frameworks (MOFs) and hydrogen-bonded networks, which are of interest for applications in gas storage, catalysis, and sensing.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1H-Pyrazole-3-carbaldehyde hydrochloride. It provides granular insight into the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for assigning the structure of this compound. The chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom, while coupling patterns in ¹H NMR reveal the proximity of neighboring protons.

In the ¹H NMR spectrum, the aldehydic proton (CHO) is expected to appear as a distinct singlet at a downfield chemical shift, typically in the range of δ 9.0–10.0 ppm. semanticscholar.orgmdpi.com The protons on the pyrazole (B372694) ring exhibit characteristic signals; for instance, the proton at the C-5 position typically resonates further downfield than the proton at C-4 due to the influence of the adjacent nitrogen atoms and the electron-withdrawing aldehyde group. The N-H proton of the pyrazole ring gives a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift, often above δ 180 ppm. ekb.eg The carbons of the pyrazole ring (C-3, C-4, and C-5) resonate in the aromatic region of the spectrum, with their precise shifts influenced by the substituents. mdpi.comekb.eg

Table 1: Typical NMR Chemical Shifts for Pyrazole Carbaldehyde Scaffolds

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.0 - 10.0 semanticscholar.orgmdpi.com | >180 ekb.eg |

| Pyrazole Ring H-5 | 7.5 - 8.5 semanticscholar.orgekb.eg | 125 - 140 mdpi.comrsc.org |

| Pyrazole Ring H-4 | 6.5 - 7.5 rsc.org | 100 - 110 rsc.org |

| Pyrazole Ring C-3 | - | 145 - 155 mdpi.com |

| Pyrazole Ring C-5 | - | 125 - 140 mdpi.comrsc.org |

| Pyrazole Ring C-4 | - | 100 - 110 rsc.org |

Note: Values are approximate ranges based on related structures and can vary with solvent and substitution.

To confirm the assignments made from 1D NMR and to establish the precise connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 1H-Pyrazole-3-carbaldehyde, it would primarily show a cross-peak between the H-4 and H-5 protons of the pyrazole ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals for C-4 and C-5 by correlating them to their attached protons, H-4 and H-5, respectively. The aldehyde carbon and the C-3 carbon, lacking directly attached protons, will not show a signal in the HSQC spectrum.

Variable-Temperature (VT) NMR can be used to study dynamic processes such as tautomerism and restricted bond rotation. In pyrazole systems, prototropic tautomerism, where the N-H proton exchanges between the two nitrogen atoms, is a well-known phenomenon. VT-NMR can help determine the kinetics and thermodynamics of this exchange. Furthermore, it can be used to investigate the rotational barrier around the C3-CHO single bond, which may be hindered due to steric or electronic effects.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is typically observed in the region of 1670–1700 cm⁻¹. mdpi.com The N-H stretching vibration of the pyrazole ring usually appears as a broad band in the range of 3100-3400 cm⁻¹. rsc.orgwisdomlib.org Stretching vibrations for the pyrazole ring's C=N and C=C bonds are found in the 1450–1600 cm⁻¹ region. mdpi.comwisdomlib.org The C-H stretching of the aldehyde group often presents a weaker, but distinct, pair of bands around 2700-2900 cm⁻¹. semanticscholar.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (pyrazole ring) | 3100 - 3400 rsc.orgwisdomlib.org | Medium, Broad |

| C-H Stretch (aromatic/ring) | 3000 - 3100 semanticscholar.org | Medium |

| C-H Stretch (aldehyde) | 2700 - 2900 semanticscholar.org | Weak to Medium |

| C=O Stretch (aldehyde) | 1670 - 1700 mdpi.com | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of 1H-Pyrazole-3-carbaldehyde and to deduce its structure from fragmentation patterns.

The free base, 1H-Pyrazole-3-carbaldehyde, has a molecular weight of approximately 96.09 g/mol . scbt.com In the mass spectrum, a molecular ion peak [M]⁺ at m/z 96 would be expected. The fragmentation pattern can provide structural confirmation. Common fragmentation pathways for such a molecule could include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl radical ([M-CHO]⁺), or the loss of carbon monoxide ([M-CO]⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the molecule. For 1H-Pyrazole-3-carbaldehyde (C₄H₄N₂O), the calculated exact mass is 96.0324. nih.gov An HRMS measurement confirming this value would provide unequivocal evidence for the molecular formula of the compound, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized for producing ions from macromolecules or polar molecules, allowing for their analysis in the mass spectrometer. For this compound, this method provides valuable information on its molecular weight and stability in the gas phase. In positive ion mode, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base, 1H-Pyrazole-3-carbaldehyde. The molecular weight of the free base is 96.09 g/mol . nih.govsigmaaldrich.com Therefore, the primary ion observed in the ESI-MS spectrum would be at a mass-to-charge ratio (m/z) corresponding to the protonated molecule.

Predicted collision cross-section (CCS) values, which provide insight into the ion's shape in the gas phase, have been calculated for various adducts of 1H-pyrazole-3-carbaldehyde. uni.lu These theoretical values are instrumental in confirming the identity of the compound in complex mixtures. For instance, the predicted CCS for the [M+H]⁺ adduct is 114.5 Ų. uni.lu Further fragmentation during tandem mass spectrometry (MS/MS) experiments would likely involve the loss of small neutral molecules such as carbon monoxide (CO) from the aldehyde group, providing further structural confirmation.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 97.039640 | 114.5 | uni.lu |

| [M+Na]⁺ | 119.02158 | 123.8 | uni.lu |

| [M+K]⁺ | 134.99552 | 122.4 | uni.lu |

| [M+NH₄]⁺ | 114.06619 | 136.2 | uni.lu |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction Techniques

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. nih.gov Although a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole derivatives provides a clear indication of the expected structural features. nih.govresearchgate.net For example, the crystal structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde was determined using this technique. researchgate.net A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined. researchgate.net

Studies on similar pyrazole-based compounds have revealed various crystal systems, including triclinic and monoclinic space groups. nih.govresearchgate.net For instance, the analysis of a pyrazole derivative showed a triclinic system with the space group P-1. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, are precisely determined.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 10.1367 (9) | researchgate.net |

| b (Å) | 15.5952 (16) | researchgate.net |

| c (Å) | 16.7550 (15) | researchgate.net |

| α (°) | 95.932 (6) | researchgate.net |

| β (°) | 90.135 (5) | researchgate.net |

| γ (°) | 107.991 (6) | researchgate.net |

| Volume (ų) | 2504.1 (4) | researchgate.net |

| Z | 8 | researchgate.net |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The solid-state structure of this compound would be significantly influenced by hydrogen bonding. The presence of the pyrazole ring (with N-H and C-H donors), the aldehyde group (with a carbonyl oxygen acceptor), and the chloride anion (an acceptor) creates a rich environment for hydrogen bond formation. The N-H group of the pyrazole ring is a strong hydrogen bond donor and is expected to interact strongly with the chloride anion.

In the crystal structures of related pyrazole carbaldehydes, extensive networks of intermolecular interactions are observed. researchgate.netnih.gov These include C-H···O and C-H···N hydrogen bonds, which link molecules into dimers or extended chains. nih.govniscpr.res.in For instance, in the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, weak C-H···O interactions form dimers, which are then connected into sheets through C-H···N interactions. nih.gov Additionally, π–π stacking interactions between the aromatic pyrazole rings are common, further stabilizing the crystal packing. researchgate.netniscpr.res.in In 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through C-H···O hydrogen bonds, and weak aromatic π–π stacking is also observed. researchgate.net For this compound, the packing would be dominated by strong N-H···Cl and potentially C-H···Cl and C-H···O hydrogen bonds, creating a stable, three-dimensional supramolecular architecture.

Studies on more complex derivatives of pyrazole-carbaldehyde do exist and utilize these theoretical methods. For instance, research on molecules like (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde and various other substituted pyrazole derivatives often includes DFT-based analysis of their electronic structure, spectroscopic properties, and reactivity. asrjetsjournal.orgnih.govkfupm.edu.sa These studies confirm the applicability of the requested analytical methods to the pyrazole scaffold.

However, without specific research focused on this compound, it is not possible to provide the scientifically accurate data and detailed findings required for the outlined sections, including geometry optimization parameters, predicted spectroscopic data, MEP maps, FMO energy levels, or derived chemical reactivity indices for this particular compound.

Computational and Theoretical Investigations

Quantum Chemical Descriptors and Reactivity Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemical interpretation of the wavefunction, allowing for the study of charge transfer and conjugative interactions within a molecule. nih.gov This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy, known as E(2). nih.gov For pyrazole (B372694) derivatives, NBO analysis is instrumental in understanding the intramolecular charge transfer (ICT) phenomena that significantly influence their electronic properties and reactivity.

In studies of pyrazole structures, NBO analysis reveals significant delocalization of electron density. The primary donor-acceptor interactions typically involve the lone pairs (LP) of nitrogen atoms and the π anti-bonding orbitals (π) of the pyrazole ring and its substituents. nih.gov For instance, interactions are commonly observed between the lone pair of a nitrogen atom, such as LP(N1), and the anti-bonding orbitals of adjacent bonds, like π(N2-C3). nih.gov These interactions result in substantial intramolecular charge transfer, leading to high stabilization of the molecule. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|---|

| LP(N1) | π(N2-C3) | Lone Pair -> π | Data Not Available | nih.gov |

| LP(N) | π(C=O) | Lone Pair -> π | Data Not Available | nih.gov |

| π(C=C) | π(C=O) | π -> π | Data Not Available | nih.gov |

Molecular Dynamics (MD) Simulations for Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. eurasianjournals.com For pyrazole derivatives, MD simulations provide critical insights into how these compounds interact with biological targets, such as proteins, which is essential for drug discovery and design. eurasianjournals.comnih.gov

MD simulations can assess the stability of a ligand-protein complex by monitoring parameters like the root mean square deviation (RMSD) over the simulation time. researchgate.net A stable RMSD suggests that the ligand has found a favorable binding pose within the protein's active site. nih.gov These simulations also reveal the specific interactions that maintain the complex, such as hydrogen bonds and hydrophobic interactions. nih.gov For example, studies on pyrazole derivatives inhibiting kinases have shown consistent hydrogen bonding with key amino acid residues like Ala807 in the hinge region of the enzyme throughout the simulation. nih.gov

Furthermore, MD simulations can be coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of a ligand to its target. nih.gov This energy is decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.gov Such calculations help in understanding the driving forces behind the binding process and can guide the optimization of lead compounds. eurasianjournals.comnih.gov The stability of docking results can be further validated by analyzing conformational changes and fluctuations over the course of the simulation. nih.gov

| Energy Component | Value (kJ/mol) | Reference |

|---|---|---|

| Van der Waals Energy | -154.682 | nih.gov |

| Electrostatic Energy | -28.021 | nih.gov |

| Polar Solvation Energy | 85.379 | nih.gov |

| SASA Energy (Nonpolar) | -15.241 | nih.gov |

| Total Binding Free Energy | -233.399 | nih.gov |

Tautomeric Equilibria and Conformational Analysis via Computational Methods

Pyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. nih.gov Computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the tautomeric equilibria and conformational preferences of pyrazole derivatives. eurasianjournals.comnih.gov

For 3(5)-substituted pyrazoles, annular prototropic tautomerism is a key feature, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. nih.gov This results in two different tautomeric forms. Computational studies can predict the relative stabilities of these tautomers by calculating their energies. nih.gov The choice of basis set and the inclusion of solvent effects in the calculations are critical for obtaining accurate results, as the solvent can play a significant role in the intermolecular proton transfer and thus the position of the tautomeric equilibrium. nih.gov

In addition to tautomerism, the conformational landscape of the substituent at the 3-position is also important. For 1H-pyrazole-3-carbaldehyde, the orientation of the carbaldehyde group relative to the pyrazole ring can be investigated. Computational methods can determine the most stable conformers by calculating the potential energy surface as a function of the relevant dihedral angles. The global reactivity descriptors, such as HOMO-LUMO energy gaps, can be calculated for the most stable conformers to provide insights into their chemical reactivity and stability. icm.edu.plpjoes.com

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1H-Tautomer | DFT/B3LYP | 0.00 (Reference) | nih.gov |

| 2H-Tautomer | DFT/B3LYP | Data Not Available | nih.gov |

Future Directions and Research Opportunities

Innovations in Environmentally Benign Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may use harsh conditions, hazardous reagents, or toxic solvents, leading to concerns about environmental impact and economic viability. nih.govresearchgate.net Future research will increasingly focus on "green" chemistry principles to address these shortcomings. nih.gov Key innovations are expected in the adoption of multicomponent reactions (MCRs), which are atom-economical and operationally simple. researchgate.netnih.gov For instance, one-pot MCRs for synthesizing pyrano[2,3-c]pyrazole derivatives, which can be derived from pyrazole aldehydes, have been demonstrated using eco-friendly catalysts and solvents like water. nih.govresearchgate.net

The exploration of alternative energy sources such as microwave irradiation and ultrasonication represents another significant frontier. researchgate.net These techniques have been shown to drastically reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, a microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives yielded 88% of the product in just 25 minutes, compared to 80% in 1.4 hours with conventional heating. nih.gov Similarly, ultrasound irradiation has been used to facilitate efficient synthesis in aqueous media. nih.govresearchgate.net

Future work will likely focus on developing and utilizing recyclable catalysts, such as magnetic nanoparticles, and exploring solvent-free reaction conditions, like grinding or reactions under concentrated solar radiation, to further enhance the environmental credentials of pyrazole synthesis. nih.govresearchgate.net The use of semicarbazide (B1199961) hydrochloride as a safer alternative to toxic hydrazine (B178648) in "on water" conditions for producing pyrazole derivatives also points to a greener future. rsc.org

| Parameter | Conventional Method | Green Method (Example) | Reference |

|---|---|---|---|

| Solvent | Ethanol, Toluene | Water, Ethanol-Water, or Solvent-free | nih.govresearchgate.net |

| Energy Source | Reflux/Heating | Microwave or Ultrasonic Irradiation | nih.gov |

| Reaction Time | Hours (e.g., 1.4 - 2.5 h) | Minutes (e.g., 25 min) | nih.gov |

| Catalyst | Piperidine, Strong Acids | l-tyrosine, Magnetic Nanoparticles, Ceric Ammonium Nitrate | nih.govresearchgate.net |

| Yield | Good (e.g., 80%) | Excellent (e.g., 88%) | nih.gov |

Exploration of Unconventional Reactivity and Catalysis

Beyond established transformations, future research on 1H-Pyrazole-3-carbaldehyde hydrochloride will delve into unconventional reactivity patterns and novel catalytic systems. The aldehyde functional group is a prime site for innovative chemical transformations. Research into protic pyrazole complexes as ligands for catalysis is an emerging area. mdpi.com These ligands possess a Brønsted acidic NH group that can participate in catalysis, enabling unique reaction pathways such as the heterolytic cleavage of bonds in coordinated substrates. mdpi.com

The development of novel copper-catalyzed reactions for pyrazole synthesis under mild, acid-free conditions is another promising direction. organic-chemistry.org Such methods offer high atom economy and regioselectivity. organic-chemistry.org Future studies could adapt these catalytic systems to functionalize the pyrazole core of this compound or to use the aldehyde in novel coupling reactions. Exploring cascade reactions, where multiple bonds are formed in a single operation, will also be critical. For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes proceeds via an unexpected C-N bond cleavage and intramolecular dehydration, offering a pathway to highly substituted pyrazoles. organic-chemistry.org Applying such unconventional bond activation strategies to derivatives of 1H-Pyrazole-3-carbaldehyde could unlock new chemical space.

Rational Design of Highly Functionalized Pyrazole Architectures

This compound is an ideal starting point for the rational design of complex, highly functionalized pyrazole-containing molecules. The aldehyde group serves as a versatile handle for a wide array of chemical modifications, including condensations, cycloadditions, and multicomponent reactions. researchgate.netumich.edu A significant area of future research will involve using this aldehyde to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrano[2,3-c]pyrazoles, and pyrazolylthiazolidinones, which are scaffolds of interest in medicinal chemistry. researchgate.netnih.govnih.gov

The synthesis of fully substituted pyrazoles is a continuing challenge, and novel methods are highly sought after. acs.org One recent approach involves the annulation of donor-acceptor cyclopropanes with arylhydrazines, a strategy that could be adapted to incorporate or react with the pyrazole aldehyde motif. acs.org Furthermore, the aldehyde can participate in reactions to introduce diverse functional groups, such as the dicyanomethyl group, leading to compounds with unique electronic properties. acs.org The strategic functionalization of the pyrazole ring itself, in combination with reactions at the aldehyde, will enable the creation of a vast library of novel compounds for screening in various applications. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow synthesis is a major trend in modern chemistry, offering enhanced safety, scalability, and efficiency. nih.govmdpi.com For the synthesis of pyrazole derivatives, flow chemistry allows for the safe handling of potentially hazardous intermediates, such as diazoalkanes or hydrazines, by generating and consuming them in situ. nih.govmdpi.com This approach has been successfully used to produce highly functionalized and fluorinated pyrazoles in a "telescoped" or "assembly line" fashion, where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates. nih.govrsc.org

Future research will focus on adapting and optimizing flow chemistry protocols for the synthesis of this compound and its derivatives. thieme-connect.com This includes the development of multistep continuous-flow setups that integrate reaction steps like diazotization, reduction, and cyclocondensation. mdpi.com A key advantage is the precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. researchgate.net For example, a two-step flow process for 3,5-disubstituted pyrazoles involving alkyne homocoupling followed by hydroamination demonstrated the power of this technique, with a residence time of around 70 minutes. rsc.orgrsc.org The integration of in-line purification and analysis will further streamline the manufacturing process, making it more efficient and sustainable. rsc.org

| Process | Key Feature | Example Condition | Advantage | Reference |

|---|---|---|---|---|

| Telescoped Synthesis | Sequential reactions without isolation | In situ diazoalkane formation and [3+2] cycloaddition | Rapid access to diverse, complex molecules | nih.gov |

| Hazardous Intermediate Handling | In situ generation and consumption | Diazotization of anilines performed in-flow | Increased safety, avoids isolation of explosive compounds | mdpi.com |

| Hybrid Systems | Combining flow with other technologies | Flow diazotization followed by microwave cyclocondensation | Leverages benefits of multiple technologies | mdpi.com |

| Purification | In-line scavenger columns | Thiourea-based resin to remove copper catalyst | Streamlined process, cleaner product stream | rsc.org |

| Residence Time | Precise control over reaction duration | ~70 minutes for a two-step synthesis | Optimization of yield and throughput | rsc.org |

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing them. A significant future direction lies in the application of advanced spectroscopic techniques for in-situ and operando studies of reactions involving this compound. wikipedia.org Operando spectroscopy, which involves analyzing a catalyst or reaction mixture under actual working conditions while simultaneously measuring its performance, provides a dynamic picture of the reaction mechanism. rsc.orgnih.gov

Techniques such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into reaction vessels to monitor the formation of intermediates and products in real-time. rsc.orgresearchgate.net For example, operando Raman spectroscopy is particularly well-suited for aqueous-phase reactions and can help identify key intermediates, thereby validating postulated mechanisms. rsc.org Future research could employ these methods to study the kinetics and mechanisms of the Vilsmeier-Haack reaction used to synthesize pyrazole aldehydes or the subsequent condensation reactions to form more complex heterocycles. researchgate.netresearchgate.net This real-time data is invaluable for identifying reaction bottlenecks, understanding catalyst deactivation, and optimizing conditions for higher efficiency and selectivity. rsc.org The challenge remains in designing reactor cells that accommodate the required reaction conditions while allowing for effective spectroscopic analysis. wikipedia.org

Computational Modeling of Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. researchgate.net In the context of this compound, computational modeling offers profound insights into its structure, reactivity, and the mechanisms of its reactions. aip.orgtandfonline.com Future research will increasingly rely on DFT calculations to predict molecular geometries, analyze electronic structures (such as HOMO-LUMO orbitals), and map potential energy surfaces of reactions. aip.orgresearchgate.net

This predictive power can guide the rational design of experiments. For instance, modeling can help in selecting the most promising catalysts for a given transformation or in predicting the regioselectivity of cycloaddition reactions. acs.orgacs.org DFT studies have been used to support the development of new catalytic systems for pyrazole synthesis and to understand the role of various substituents on reactivity. acs.org Furthermore, combining computational approaches like DFT with molecular dynamics (MD) simulations can provide a deeper understanding of the stability and behavior of pyrazole derivatives in different environments, such as in aqueous solution. researchgate.net This synergy between computational prediction and experimental validation will accelerate the discovery of new synthetic routes and the development of novel functional materials derived from this compound.

Q & A

Q. What are the common synthetic routes for preparing 1H-pyrazole-3-carbaldehyde derivatives, and how do reaction conditions influence yield?

The Vilsmeier-Haack reaction is a widely used method for synthesizing pyrazole carbaldehydes. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF under controlled temperature (0–90°C) . Alkaline conditions with formaldehyde can also introduce aldehyde groups to pyrazole rings, as seen in the synthesis of trifluoromethyl-substituted derivatives . Key factors include solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios, and post-reaction purification steps like recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing 1H-pyrazole-3-carbaldehyde hydrochloride?

- IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations.

- ¹H-NMR : Confirms aldehyde proton signals (δ 9.5–10.5 ppm) and substituent-specific splitting patterns (e.g., methyl groups at δ 2.1–2.5 ppm) .

- Elemental Analysis : Validates chloride content in the hydrochloride salt form.

- HPLC : Assesses purity (>95% by GC or HPLC), as described for structurally similar pyrazole derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole-carbaldehyde derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-III provides definitive bond lengths and angles. For example, SHELXL refines hydrogen-bonding networks in hydrochloride salts, while ORTEP-III visualizes molecular geometry and thermal ellipsoids . Validation tools (e.g., PLATON) check for missed symmetry or disorder, critical for publications .

Q. What experimental design strategies optimize the synthesis of novel derivatives (e.g., 5-substituted analogs)?

- DoE (Design of Experiments) : Vary substituents (e.g., Cl, CF₃) and reaction parameters (temperature, solvent polarity) to map structure-activity relationships (SAR) .

- Parallel Synthesis : Use automated reactors to screen multiple conditions for aldehyde functionalization .

- Mechanistic Probes : Isotopic labeling (e.g., DMF-d₇) tracks formylation pathways in the Vilsmeier-Haack reaction .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled during structural elucidation?

- Dynamic Effects : NMR may average signals for flexible substituents, whereas XRD captures static conformations. For example, rotameric equilibria in propyl chains can cause splitting in NMR but appear ordered in XRD .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian) to validate proposed tautomers .

Q. What strategies mitigate decomposition of the aldehyde group during long-term stability studies?

- Lyophilization : Freeze-drying reduces hydrolysis in aqueous environments.

- Additives : Include antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials .

- Accelerated Aging : Test stability under high humidity (40°C/75% RH) to predict shelf life .

Q. How does the hydrochloride salt form influence solubility and reactivity compared to the free base?

- Solubility : The hydrochloride salt enhances aqueous solubility (critical for biological assays) via ion-dipole interactions.

- Reactivity : Protonation of the pyrazole nitrogen alters electron density, affecting nucleophilic attack on the aldehyde group. Compare kinetics in polar aprotic vs. protic solvents .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.